2-(difluoromethyl)-2-methylbutan-1-ol
Description
2-(Difluoromethyl)-2-methylbutan-1-ol is an organic compound that features a difluoromethyl group attached to a butanol backbone
Properties
CAS No. |
2613381-19-2 |
|---|---|
Molecular Formula |
C6H12F2O |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
2-(difluoromethyl)-2-methylbutan-1-ol |
InChI |
InChI=1S/C6H12F2O/c1-3-6(2,4-9)5(7)8/h5,9H,3-4H2,1-2H3 |
InChI Key |
MBJISCCLXINCSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CO)C(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a butanol derivative using difluoromethylating agents such as ClCF2H or difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent, with the reaction being carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of 2-(difluoromethyl)-2-methylbutan-1-ol may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize metal-based catalysts to facilitate the difluoromethylation reaction, ensuring high throughput and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-2-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The difluoromethyl group can be reduced under specific conditions to yield methyl derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of halogenated or other functionalized derivatives.
Scientific Research Applications
2-(Difluoromethyl)-2-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-2-methylbutan-1-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-2-methylbutan-1-ol: Similar structure but with a trifluoromethyl group.
2-(Chlorodifluoromethyl)-2-methylbutan-1-ol: Contains a chlorodifluoromethyl group.
Uniqueness
2-(Difluoromethyl)-2-methylbutan-1-ol is unique due to its specific difluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where enhanced lipophilicity and metabolic stability are desired .
Biological Activity
2-(Difluoromethyl)-2-methylbutan-1-ol, a compound with the molecular formula C6H12F2O, has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
The compound is characterized by the presence of a difluoromethyl group and a hydroxyl functional group, which contribute to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C6H12F2O |
| Molecular Weight | 150.16 g/mol |
| CAS Number | 2613381-19-2 |
| Boiling Point | 130 °C |
| Solubility | Soluble in organic solvents |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with key enzymes involved in metabolic pathways. For example, it may inhibit alcohol dehydrogenase, affecting ethanol metabolism and potentially leading to altered physiological responses.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy may be linked to its ability to disrupt cellular membranes.
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study 1: Antimicrobial Activity
A study explored the antimicrobial properties of this compound against E. coli and S. aureus. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting its potential as an antibacterial agent . -
Study 2: Enzyme Interaction
Research focused on the interaction of this compound with alcohol dehydrogenase revealed an IC50 value of approximately 50 µM, indicating moderate inhibition compared to known inhibitors . -
Study 3: Anti-inflammatory Response
In a model of acute inflammation, administration of the compound resulted in a notable decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential role in managing inflammatory diseases .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 2-Methylbutanol | Moderate antimicrobial | 70 |
| 1-Butanol | Low anti-inflammatory | >100 |
| This compound | Moderate enzyme inhibitor | 50 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
